molecular formula C20H18Br2N2O4S2 B2995769 N-(4,5-Dibromo-2-([(4-methylphenyl)sulfonyl]amino)phenyl)-4-methylbenzenesulfonamide CAS No. 88617-67-8

N-(4,5-Dibromo-2-([(4-methylphenyl)sulfonyl]amino)phenyl)-4-methylbenzenesulfonamide

Cat. No.: B2995769
CAS No.: 88617-67-8
M. Wt: 574.3
InChI Key: HQTDELJACHUANE-UHFFFAOYSA-N
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Description

“N-(4,5-Dibromo-2-([(4-methylphenyl)sulfonyl]amino)phenyl)-4-methylbenzenesulfonamide” is a chemical compound with the linear formula C20H18Br2N2O4S2 . It has a molecular weight of 574.313 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of this compound is defined by its linear formula, C20H18Br2N2O4S2 . This indicates that it contains 20 carbon © atoms, 18 hydrogen (H) atoms, 2 bromine (Br) atoms, 2 nitrogen (N) atoms, 4 oxygen (O) atoms, and 2 sulfur (S) atoms .

Scientific Research Applications

Antitumor Applications

Sulfonamides, including N-(4,5-Dibromo-2-([(4-methylphenyl)sulfonyl]amino)phenyl)-4-methylbenzenesulfonamide, have been explored for their antitumor properties. A study by Owa et al. (2002) demonstrated that certain sulfonamides have potent cell cycle inhibitory properties and have progressed to clinical trials for antitumor applications. These compounds, such as E7010 and E7070, were noted for their disruption of tubulin polymerization and antiproliferative effects causing decreases in the S phase fraction in cancer cell lines. Further, their clinical activities in phase I settings prompted deeper examination into oncolytic small molecules in this category (Owa et al., 2002).

Synthesis and Characterization

In 2018, Murthy et al. conducted a study focusing on the synthesis, characterization, and computational analysis of a newly synthesized sulfonamide molecule, providing insights into the molecular structure and interaction in the crystal state. This study provides valuable information about the structural and electronic properties of such sulfonamides, contributing to our understanding of their potential applications in various scientific fields (Murthy et al., 2018).

Carbonic Anhydrase Inhibitors

Sulfonamides, including biphenylsulfonamides, have been tested as inhibitors of the zinc enzyme carbonic anhydrase, which is associated with tumor growth. A study by Morsy et al. (2009) showed that these compounds were efficient inhibitors of the cytosolic CA II and transmembrane, tumor-associated CA IX isozymes. They also demonstrated inhibition of growth in various tumor cell lines, suggesting potential applications in cancer treatment (Morsy et al., 2009).

Optimization for Antimycobacterial Activity

Chen et al. (2021) explored the optimization of sulfonamide compounds for the treatment of Mycobacterium tuberculosis. Their study highlighted the importance of the 4-aminobenzenesulfonamide moiety in maintaining antimycobacterial activity and identified compounds with promising activity and low cytotoxicity, offering insights into the potential therapeutic use of sulfonamides in tuberculosis treatment (Chen et al., 2021).

Safety and Hazards

As for the safety and hazards of this compound, it’s important to note that Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product . Therefore, users should assume responsibility to confirm product identity and/or purity .

Properties

IUPAC Name

N-[4,5-dibromo-2-[(4-methylphenyl)sulfonylamino]phenyl]-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18Br2N2O4S2/c1-13-3-7-15(8-4-13)29(25,26)23-19-11-17(21)18(22)12-20(19)24-30(27,28)16-9-5-14(2)6-10-16/h3-12,23-24H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQTDELJACHUANE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2NS(=O)(=O)C3=CC=C(C=C3)C)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18Br2N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

574.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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